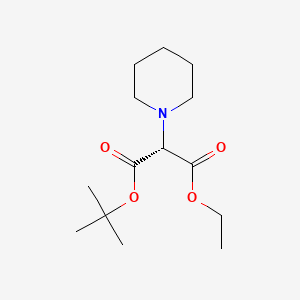
1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate is a complex organic compound with a unique structure that includes a tert-butyl group, an ethyl group, and a piperidinyl group
Métodos De Preparación
The synthesis of 1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidinyl derivative, followed by the introduction of the tert-butyl and ethyl groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency.
Análisis De Reacciones Químicas
1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the reactions.
Aplicaciones Científicas De Investigación
1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate can be compared with other similar compounds, such as:
- 1-tert-butyl 3-ethyl (2R)-2-(morpholin-1-yl)propanedioate
- 1-tert-butyl 3-ethyl (2R)-2-(pyrrolidin-1-yl)propanedioate These compounds share structural similarities but differ in the nature of the heterocyclic ring (piperidinyl, morpholinyl, pyrrolidinyl). The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds.
Propiedades
Fórmula molecular |
C14H25NO4 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-ethyl (2R)-2-piperidin-1-ylpropanedioate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)11(13(17)19-14(2,3)4)15-9-7-6-8-10-15/h11H,5-10H2,1-4H3/t11-/m1/s1 |
Clave InChI |
XUJKXKCPRAPAOS-LLVKDONJSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C(=O)OC(C)(C)C)N1CCCCC1 |
SMILES canónico |
CCOC(=O)C(C(=O)OC(C)(C)C)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


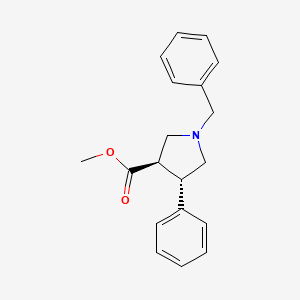

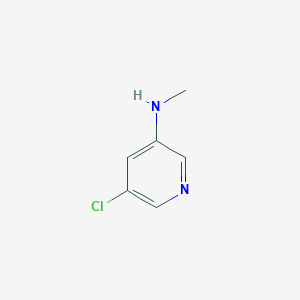
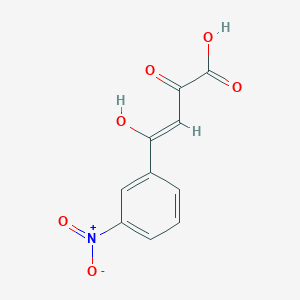


![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)
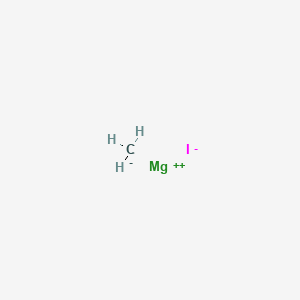
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11759918.png)
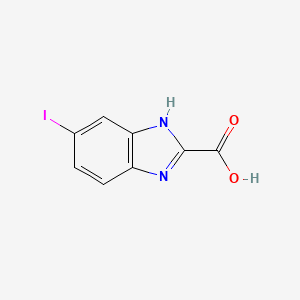
![{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine](/img/structure/B11759940.png)

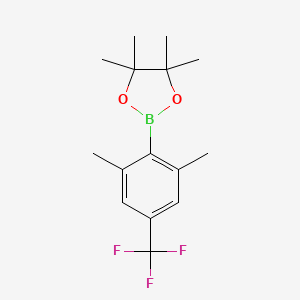
![5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)
